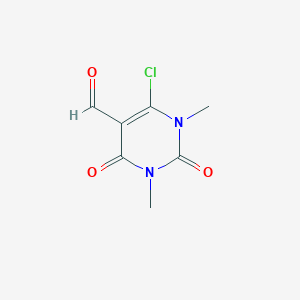

6-Chloro-5-formyl-1,3-dimethyluracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-9-5(8)4(3-11)6(12)10(2)7(9)13/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETLJJSSAJXEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313058 | |

| Record name | 6-Chloro-5-formyl-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35824-85-2 | |

| Record name | 35824-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-5-formyl-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-formyl-1,3-dimethyluracil

CAS Number: 35824-85-2

This technical guide provides a comprehensive overview of 6-Chloro-5-formyl-1,3-dimethyluracil, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a chlorinated and formylated derivative of 1,3-dimethyluracil. While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for related compounds.

| Property | Value | Reference |

| CAS Number | 35824-85-2 | [1] |

| Molecular Formula | C₇H₇ClN₂O₃ | [2] |

| Molecular Weight | 202.6 g/mol | Inferred from molecular formula |

| Appearance | Likely a solid | Inferred from related compounds |

| Purity | Commercially available at 97% | [2] |

Synthesis

The synthesis of this compound is most likely achieved through a Vilsmeier-Haack reaction on 1,3-dimethyluracil.[3] This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]

Theoretical Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is a theoretical outline based on the general mechanism of the Vilsmeier-Haack reaction as applied to uracil derivatives.

Materials:

-

1,3-Dimethyluracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., chloroform, dichloromethane)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, a solution of N,N-dimethylformamide (DMF) in a suitable anhydrous solvent is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF solution, maintaining a low temperature to form the Vilsmeier reagent, a chloroiminium salt.

-

A solution of 1,3-dimethyluracil in the same solvent is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred at a controlled temperature (ranging from room temperature to gentle heating) for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Upon completion, the reaction is quenched by pouring it onto crushed ice or into a cold aqueous solution of a base (e.g., sodium acetate or sodium bicarbonate) to neutralize the excess acid and hydrolyze the intermediate iminium salt to the aldehyde.

-

The crude product is then extracted with an organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting solid is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

dot

Caption: Synthetic workflow for this compound.

Spectroscopic Data

-

¹H NMR: Expected signals would include two singlets for the two N-methyl groups, and a singlet for the formyl proton.

-

¹³C NMR: Resonances for the carbonyl carbons, the carbon bearing the chlorine atom, the formyl carbon, and the methyl carbons would be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the uracil ring and the formyl group, as well as C-Cl stretching vibrations.

Applications in Research and Drug Development

Uracil and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in antiviral and anticancer research. The introduction of a chloro and a formyl group at the 5 and 6 positions of the 1,3-dimethyluracil scaffold provides a versatile platform for further chemical modifications.

The formyl group can serve as a handle for various chemical transformations, including:

-

Reductive amination to introduce diverse amine functionalities.

-

Wittig-type reactions to form carbon-carbon double bonds.

-

Condensation reactions to build heterocyclic rings.

The chlorine atom at the 6-position can be a site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

These potential modifications make this compound a valuable starting material for the synthesis of libraries of novel compounds to be screened for biological activity.

dot

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

Specific safety and handling information for this compound is not extensively documented. As with any chemical reagent, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

This technical guide provides a summary of the available information on this compound. Further research is needed to fully elucidate its chemical, physical, and biological properties. The versatility of this compound suggests its potential as a valuable building block in the synthesis of novel molecules with therapeutic potential.

References

In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-5-formyl-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Chloro-5-formyl-1,3-dimethyluracil (CAS Number: 35824-85-2). This compound is a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following tables summarize available data for the compound and its immediate precursor, 6-Chloro-1,3-dimethyluracil, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 35824-85-2 | --- |

| Molecular Formula | C₇H₇ClN₂O₃ | --- |

| Molecular Weight | 202.60 g/mol | Calculated |

| Predicted LogP | 0.5 | Predicted |

| Predicted pKa | Acidic: 9.9, Basic: -3.8 | Predicted |

| Predicted Solubility | Data not readily available | --- |

Table 2: Physicochemical Properties of the Precursor, 6-Chloro-1,3-dimethyluracil

| Property | Value | Source/Method |

| CAS Number | 6972-27-6 | --- |

| Molecular Formula | C₆H₇ClN₂O₂ | --- |

| Molecular Weight | 174.58 g/mol | Calculated |

| Melting Point | 107-116 °C[1] or 109-111 °C | Experimental[1] |

| Appearance | Pale yellow powder | Experimental[1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. In this case, the substrate is 6-Chloro-1,3-dimethyluracil.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on similar heterocyclic substrates.

Reagents and Materials:

-

6-Chloro-1,3-dimethyluracil

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 6-Chloro-1,3-dimethyluracil in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an equimolar amount of N,N-dimethylformamide, keeping the temperature below 10 °C.

-

Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of 6-Chloro-1,3-dimethyluracil over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient itself but serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the chloro and formyl groups at adjacent positions on the uracil ring provides reactive handles for various chemical transformations.

A primary application is in the synthesis of fused heterocyclic ring systems, such as pyrido[2,3-d]pyrimidines . These scaffolds are present in a variety of compounds with demonstrated biological activities, including kinase inhibitors and other therapeutic agents. The formyl group can readily undergo condensation reactions with active methylene compounds, while the chloro group can be displaced by nucleophiles to facilitate ring closure.

Visualizations

Synthesis of this compound via Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack reaction for the synthesis of this compound.

Logical Workflow for the Utilization of this compound

Caption: Utilization of this compound as a synthetic intermediate.

References

Structural Analysis of 6-Chloro-5-formyl-1,3-dimethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-formyl-1,3-dimethyluracil is a substituted uracil derivative of significant interest in synthetic organic chemistry and drug discovery. Its reactive functionalities—a chloro group at the 6-position and a formyl group at the 5-position—make it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive analysis of its structure, synthesis, and potential utility in medicinal chemistry. While experimental data for this specific molecule is limited in publicly available literature, this document compiles known information on related compounds and predictive analyses to offer a thorough overview for research and development purposes.

Molecular Structure and Physicochemical Properties

This compound possesses a pyrimidine-2,4(1H,3H)-dione core, characteristic of uracil. The key substituents that dictate its reactivity are the chloro group at the C6 position and the formyl (aldehyde) group at the C5 position. The presence of two methyl groups at the N1 and N3 positions prevents tautomerization of the uracil ring.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₇ClN₂O₃ |

| Molecular Weight | 202.60 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 202.01452 g/mol |

| Monoisotopic Mass | 202.01452 g/mol |

| Topological Polar Surface Area | 57.1 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 289 |

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis

The most plausible synthetic route to this compound is through the Vilsmeier-Haack reaction . This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Chloro-1,3-dimethyluracil

While a specific protocol for the formylation of 6-chloro-1,3-dimethyluracil is not detailed in the available literature, a general procedure for the Vilsmeier-Haack reaction can be adapted.

Materials:

-

6-Chloro-1,3-dimethyluracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium acetate or other suitable base for workup

-

Ice

-

Standard laboratory glassware and safety equipment

Procedure:

-

Formation of the Vilsmeier Reagent: In a two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

-

Formylation Reaction: Dissolve 6-chloro-1,3-dimethyluracil in an anhydrous solvent such as DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or another suitable base until the pH is neutral.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

In-Depth Technical Guide: Synthesis and Characterization of 6-Chloro-5-formyl-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-5-formyl-1,3-dimethyluracil, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and key characterization data.

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process commencing with the chlorination of 1,3-dimethylbarbituric acid to form the intermediate, 6-chloro-1,3-dimethyluracil. This intermediate subsequently undergoes a Vilsmeier-Haack reaction to introduce the formyl group at the 5-position.

Step 1: Synthesis of 6-Chloro-1,3-dimethyluracil

The initial step involves the conversion of 1,3-dimethylbarbituric acid to 6-chloro-1,3-dimethyluracil. This is accomplished by treating the starting material with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of 1,3-dimethylbarbituric acid and phosphorus oxychloride is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed by distillation, and the reaction mixture is carefully quenched with ice water. The resulting precipitate, 6-chloro-1,3-dimethyluracil, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Vilsmeier-Haack Formylation of 6-Chloro-1,3-dimethyluracil

The second step is the formylation of the 6-chloro-1,3-dimethyluracil intermediate to yield the final product, this compound. The Vilsmeier-Haack reaction is the standard method for this transformation, utilizing a Vilsmeier reagent prepared in situ from phosphorus oxychloride and a suitable formamide, typically N,N-dimethylformamide (DMF).

Experimental Protocol:

Phosphorus oxychloride is added dropwise to an ice-cooled solution of N,N-dimethylformamide (DMF) to form the Vilsmeier reagent. To this mixture, a solution of 6-chloro-1,3-dimethyluracil in DMF is added. The reaction mixture is then stirred at an elevated temperature. After the reaction is complete, the mixture is cooled and poured onto crushed ice. The precipitated product is collected by filtration, washed with water, and dried. Purification is typically carried out by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | CAS Number | Melting Point (°C) |

| 6-Chloro-1,3-dimethyluracil | C₆H₇ClN₂O₂ | 6972-27-6 | 113-114 |

| This compound | C₇H₇ClN₂O₃ | 35824-85-2 | Not Reported |

Table 2: Spectroscopic Characterization Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |

| 6-Chloro-1,3-dimethyluracil | 6.1 (s, 1H, C5-H), 3.4 (s, 3H, N-CH₃), 3.2 (s, 3H, N-CH₃) | 161.2 (C4=O), 159.8 (C2=O), 151.5 (C6), 100.1 (C5), 36.8 (N-CH₃), 28.1 (N-CH₃) | ~1700 (C=O), ~1650 (C=O), ~1600 (C=C) | [M]+ at 174.02 |

| This compound | ~10.2 (s, 1H, CHO), ~3.5 (s, 3H, N-CH₃), ~3.3 (s, 3H, N-CH₃) | ~185 (CHO), ~160 (C4=O), ~158 (C2=O), ~155 (C6), ~110 (C5), ~37 (N-CH₃), ~29 (N-CH₃) | ~2850, 2750 (C-H, aldehyde), ~1710 (C=O, aldehyde), ~1680 (C=O, uracil), ~1640 (C=O, uracil) | [M]+ expected at 202.01 |

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships in the characterization process.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for the characterization of the final product.

The Synthetic Versatility of 6-Chloro-5-formyl-1,3-dimethyluracil: A Hub for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the reactivity profile of 6-chloro-5-formyl-1,3-dimethyluracil, a highly functionalized pyrimidine derivative that serves as a versatile building block in the synthesis of a wide array of fused heterocyclic systems. Its unique combination of a reactive formyl group, a displaceable chloro substituent, and an electron-deficient pyrimidine ring makes it a valuable intermediate for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of this compound

The primary route for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the 5-position of a 1,3-disubstituted uracil, followed by chlorination at the 6-position.

Vilsmeier-Haack Reaction

Inferred Experimental Protocol (Based on general Vilsmeier-Haack reaction principles):

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) in a suitable anhydrous solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1,3-dimethyluracil in the same anhydrous solvent to the Vilsmeier reagent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Logical Workflow for Vilsmeier-Haack Synthesis:

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic character of the C6 and formyl carbons, making it susceptible to attack by a variety of nucleophiles.

Nucleophilic Substitution at the 6-Position

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent carbonyl groups and the pyrimidine ring. This allows for the facile introduction of various substituents at this position.

2.1.1. Reactions with Amines

Primary and secondary amines readily displace the chloride to form 6-amino-5-formyl-1,3-dimethyluracil derivatives. These products are valuable intermediates for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines.

General Reaction Scheme:

Quantitative Data for Nucleophilic Substitution (Inferred from related reactions):

| Nucleophile (Amine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Primary Aromatic Amines | Ethanol | Reflux | 2-6 | Good to Excellent | Inferred from[2] |

| Primary Aliphatic Amines | Dioxane | Room Temp - Reflux | 1-4 | Good to Excellent | Inferred from[2] |

| Secondary Amines | DMF | 80-100 | 3-8 | Moderate to Good | Inferred from general principles |

Inferred Experimental Protocol for Reaction with Amines:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, dioxane, or DMF).

-

Add the desired primary or secondary amine to the solution (typically 1.1-1.5 equivalents).

-

If reacting with an amine salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

-

Heat the reaction mixture to the appropriate temperature and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to afford the desired 6-amino-5-formyl-1,3-dimethyluracil derivative.

Reactions of the Formyl Group

The aldehyde functionality at the 5-position is a key handle for a variety of chemical transformations, including condensation and cyclization reactions.

2.2.1. Condensation Reactions

The formyl group can undergo condensation with active methylene compounds, such as malononitrile, cyanoacetamides, and ketones, to form a variety of fused pyrimidine derivatives. These reactions are often the first step in a one-pot synthesis of more complex heterocyclic systems.

General Reaction Scheme for Knoevenagel Condensation:

2.2.2. Reductive Amination

The formyl group can be converted to an aminomethyl group via reductive amination. This involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). This provides a route to 5-aminomethyl-6-chlorouracil derivatives.

Workflow for Reductive Amination:

Cyclization Reactions for the Synthesis of Fused Pyrimidines

The true synthetic utility of this compound lies in its ability to undergo tandem reactions, where both the chloro and formyl groups participate in the formation of new rings. A common strategy involves initial nucleophilic substitution at the 6-position, followed by intramolecular condensation involving the formyl group to construct a fused heterocyclic system.

Example: Synthesis of Pyrido[2,3-d]pyrimidines

The reaction of this compound with enamines or compounds containing an active methylene group and an amino group can lead to the formation of the medicinally important pyrido[2,3-d]pyrimidine scaffold.

Signaling Pathway for Pyrido[2,3-d]pyrimidine Synthesis:

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported in the literature. However, based on the structure and data for similar compounds, the following characteristic signals can be expected:

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Singlet for the formyl proton (CHO) around δ 9.5-10.5 ppm. Two singlets for the two N-methyl groups (N-CH₃) around δ 3.2-3.6 ppm. |

| ¹³C NMR | Signal for the formyl carbon (CHO) around δ 185-195 ppm. Signals for the two carbonyl carbons (C=O) in the pyrimidine ring around δ 150-165 ppm. Signals for the two N-methyl carbons (N-CH₃) around δ 28-35 ppm. Signals for the C5 and C6 carbons. |

| IR (Infrared) | Strong absorption band for the C=O stretching of the formyl group around 1680-1700 cm⁻¹. Strong absorption bands for the C=O stretching of the uracil ring carbonyls around 1650-1720 cm⁻¹. C-Cl stretching vibration in the fingerprint region. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound (C₇H₇ClN₂O₃, MW: 202.60 g/mol ). Isotope pattern for the presence of one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio). |

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of heterocyclic compounds, particularly fused pyrimidine systems of significant interest in drug discovery. While detailed experimental protocols and comprehensive spectroscopic data for the title compound are not extensively documented, the principles of its reactivity are well-established, allowing for its effective utilization in the synthesis of novel and complex molecules. Further exploration of its reactivity profile is warranted to fully exploit its potential in the development of new chemical entities.

References

The Biological Potential of 6-Chloro-5-formyl-1,3-dimethyluracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and evaluation methods for derivatives of 6-Chloro-5-formyl-1,3-dimethyluracil. While research on this specific scaffold is emerging, this document compiles relevant data from structurally analogous compounds, offering a predictive framework for future research and development. The primary focus is on Schiff base and hydrazone derivatives, which represent the most probable and biologically promising modifications of the 5-formyl group.

Introduction to this compound

Uracil and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The core structure, this compound, presents a versatile platform for the synthesis of novel therapeutic agents. The presence of a reactive formyl group at the 5-position and a chloro group at the 6-position allows for a variety of chemical modifications, leading to a diverse library of compounds with potential biological significance. The 1,3-dimethyl substitution on the uracil ring enhances lipophilicity, which can be advantageous for cell membrane permeability.

Synthesis of Derivatives

The primary route for derivatization of this compound involves the condensation of the 5-formyl group with primary amines to form Schiff bases (imines) or with hydrazine derivatives to yield hydrazones.

General Synthesis of Schiff Base Derivatives

A common and straightforward method for the synthesis of Schiff bases from heterocyclic aldehydes involves the condensation reaction with a primary amine in a suitable solvent, often with acid or base catalysis.

Reaction Scheme:

Typical Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, methanol, or DMF.

-

Add the desired primary amine (1 to 1.2 equivalents) to the solution.

-

A catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) can be added to facilitate the reaction.

-

The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base derivative) is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Potential Biological Activities

Based on extensive research into Schiff bases and hydrazones derived from other heterocyclic aldehydes, the derivatives of this compound are anticipated to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

Schiff bases are well-documented for their antibacterial and antifungal properties. The imine group (-C=N-) is a crucial pharmacophore that is often associated with antimicrobial efficacy. The mechanism of action is thought to involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. Metal complexes of these Schiff bases often show enhanced antimicrobial activity compared to the ligands alone.

Table 1: Representative Antimicrobial Activity of Heterocyclic Schiff Bases (MIC in µg/mL)

| Compound Type | Organism | Representative MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Schiff Base 1 | Staphylococcus aureus | 12.5 | Ampicillin | 12.5 |

| Escherichia coli | 25 | Ampicillin | 100 | |

| Schiff Base 2 | Candida albicans | 12.5 | Nystatin | 12.5 |

| Metal Complex 1 (Cu) | Escherichia coli | 62.5 | Chloramphenicol | 50 |

| Metal Complex 2 (Zn) | Candida albicans | 250 | Griseofulvin | 500 |

Note: Data presented are representative values from studies on various heterocyclic Schiff bases and are intended for illustrative purposes.

Anticancer Activity

Numerous Schiff base and hydrazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The planarity of the aromatic rings and the presence of the azomethine group can facilitate intercalation with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.

Table 2: Representative Anticancer Activity of Heterocyclic Derivatives (IC50 in µM)

| Compound Type | Cell Line | Representative IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Hydrazone 1 | MCF-7 (Breast) | 2.99 | Paclitaxel | - |

| PC-3 (Prostate) | 1.32 | Paclitaxel | - | |

| HT-29 (Colon) | 1.71 | Paclitaxel | - | |

| Schiff Base 1 | HeLa (Cervical) | Micromolar Range | Carboplatin | - |

| MCF-7 (Breast) | Micromolar Range | Carboplatin | - |

Note: Data presented are representative values from studies on various heterocyclic hydrazones and Schiff bases and are intended for illustrative purposes.

Experimental Protocols

Antimicrobial Susceptibility Testing - Broth Microdilution Method (for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1000 µg/mL).

-

Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the stock solution to the first well and mix. Transfer 100 µL from the first well to the second well and mix. Continue this two-fold serial dilution down the plate. The last well serves as a growth control (no compound).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the diluted inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for synthesis and biological evaluation.

Apoptosis Signaling Pathway

The diagram below depicts a simplified model of the intrinsic and extrinsic apoptosis pathways, a common mechanism of action for many anticancer agents.[6][7][8][9]

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthesis of Schiff base and hydrazone derivatives is a viable strategy for generating a library of compounds with potential antimicrobial and anticancer activities. The protocols and representative data presented in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of these compounds. Future research should focus on synthesizing a diverse range of derivatives and conducting comprehensive in vitro and in vivo studies to establish their efficacy and mechanism of action. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with optimized activity and favorable pharmacological profiles.

References

- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Apoptosis - Wikipedia [en.wikipedia.org]

- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-5-formyl-1,3-dimethyluracil: A Versatile Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-5-formyl-1,3-dimethyluracil is a key chemical intermediate belonging to the pyrimidine class of heterocyclic compounds. Its unique structural features, combining the reactivity of an aldehyde with the versatile chemistry of a chlorinated pyrimidine ring, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, properties, and significant applications, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is a solid at room temperature. The presence of the electron-withdrawing chloro and formyl groups significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic substitution and a key precursor for the synthesis of fused pyrimidine derivatives.

| Property | Value |

| CAS Number | 35824-85-2 |

| Molecular Formula | C₇H₇ClN₂O₃ |

| Molecular Weight | 202.60 g/mol |

| Physical Form | Solid |

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack formylation of 6-chloro-1,3-dimethyluracil. This reaction introduces a formyl group at the C5 position of the uracil ring, an electron-rich position amenable to electrophilic substitution.

The overall synthetic pathway can be visualized as a two-step process starting from 1,3-dimethylbarbituric acid.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-1,3-dimethyluracil (Precursor)

-

Materials: 1,3-Dimethylbarbituric acid, phosphorus oxychloride (POCl₃).

-

Procedure: A mixture of 1,3-dimethylbarbituric acid and an excess of phosphorus oxychloride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 6-chloro-1,3-dimethyluracil.

-

Quantitative Data:

-

Melting Point: 107.0-116.0 °C[1]

-

Step 2: Vilsmeier-Haack Formylation to Yield this compound

-

Materials: 6-Chloro-1,3-dimethyluracil, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure: The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide. To this reagent, a solution of 6-chloro-1,3-dimethyluracil in DMF is added. The reaction mixture is then heated.[2] After the reaction is complete, the mixture is cooled and poured into ice-water. The product is then isolated by filtration, washed, and purified, typically by recrystallization.

Reactions and Applications in Heterocyclic Synthesis

The dual reactivity of the chloro and formyl groups makes this compound a valuable precursor for the synthesis of various fused pyrimidine systems. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules.

Caption: Reactivity and applications in synthesizing fused pyrimidines.

Synthesis of Pyrido[2,3-d]pyrimidines

The formyl group of this compound can readily undergo condensation reactions with various active methylene compounds. For instance, reaction with malononitrile or ethyl cyanoacetate in the presence of a base can lead to the formation of pyrido[2,3-d]pyrimidine derivatives. These compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The chlorine atom at the C6 position is a good leaving group and can be displaced by nucleophiles. Reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds is recognized for its diverse pharmacological activities, including kinase inhibition.

Synthesis of Pyrrolo[3,4-d]pyrimidines

The reaction of 6-substituted 5-formyluracils with primary amines can afford pyrrolo[3,4-d]pyrimidines.[3] This reaction likely proceeds through initial condensation of the amine with the formyl group, followed by intramolecular cyclization.

Significance in Drug Development

Uracil and its derivatives are fundamental components of nucleic acids and play a crucial role in various biological processes. Consequently, synthetic uracil analogs are widely explored in medicinal chemistry for the development of novel therapeutic agents. The ability of this compound to serve as a scaffold for the construction of diverse fused heterocyclic systems makes it a valuable intermediate in the synthesis of potential drug candidates. The resulting fused pyrimidines are often investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.

Conclusion

This compound is a highly versatile and reactive intermediate in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the presence of two distinct reactive sites allow for the efficient construction of a variety of fused pyrimidine heterocycles. These resulting compounds are of significant interest to the pharmaceutical industry, highlighting the importance of this compound as a key building block in the development of new bioactive molecules. Further exploration of the reactivity of this intermediate is likely to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

Spectroscopic and Synthetic Insights into 6-Chloro-5-formyl-1,3-dimethyluracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Synthesis Methodology: The Vilsmeier-Haack Reaction

The synthesis of 6-Chloro-5-formyl-1,3-dimethyluracil is anticipated to be achieved via the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. The process involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent. This reagent then reacts with the uracil derivative to introduce a formyl group at the 5-position and a chlorine atom at the 6-position.

Generalized Experimental Protocol:

-

Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

-

Reaction with Substrate: 1,3-Dimethyluracil is then introduced to the freshly prepared Vilsmeier reagent.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the electrophilic substitution.

-

Work-up: Upon completion, the reaction is quenched, often with an ice-water mixture, followed by neutralization.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on the known spectral characteristics of similar substituted uracil and pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~3.5 | Singlet | 3H | N-Methyl protons (N-CH₃) |

| ~3.3 | Singlet | 3H | N-Methyl protons (N-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~160 | Uracil Carbonyl (C=O) |

| ~155 | Uracil Carbonyl (C=O) |

| ~150 | C6-Cl |

| ~110 | C5-CHO |

| ~35 | N-Methyl Carbon (N-CH₃) |

| ~30 | N-Methyl Carbon (N-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1710 | C=O stretch (aldehyde) |

| ~1680, ~1650 | C=O stretch (uracil ring) |

| ~1600 | C=C stretch (uracil ring) |

| ~750 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Assignment |

| ~202/204 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| ~173/175 | Fragment ion corresponding to the loss of -CHO |

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predictive and based on the analysis of structurally related compounds. For definitive characterization, experimental verification is required.

Potential Therapeutic Targets of 6-Chloro-5-formyl-1,3-dimethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 6-Chloro-5-formyl-1,3-dimethyluracil is limited in publicly available literature. This guide provides a comprehensive overview based on the known activities of structurally related substituted uracils to hypothesize potential therapeutic avenues and guide future research.

Introduction

Uracil and its derivatives represent a cornerstone in medicinal chemistry, with a well-established history as effective therapeutic agents, particularly in oncology and virology. The pyrimidine scaffold offers a versatile platform for structural modifications, allowing for the fine-tuning of biological activity. Modifications at the C5 and C6 positions of the uracil ring have been particularly fruitful in the development of novel drugs. This technical guide explores the potential therapeutic targets of the novel compound, this compound, by extrapolating from the structure-activity relationships of analogous compounds. The presence of a chloro group at the 6-position and a formyl group at the 5-position suggests potential for unique biological activities, warranting further investigation.

Hypothesized Therapeutic Potential

Based on the known bioactivities of related compounds, this compound is hypothesized to exhibit potential as an:

-

Anticancer Agent: The halogenated uracil scaffold is a classic feature of anticancer drugs like 5-Fluorouracil. The 6-chloro substitution may confer cytotoxic or antiproliferative properties.

-

Antiviral Agent: Various substituted uracils have demonstrated potent antiviral activity by targeting viral enzymes.

-

Enzyme Inhibitor: The formyl group, an electrophilic moiety, could potentially interact with nucleophilic residues in the active sites of various enzymes, leading to their inhibition.

Potential Molecular Targets and Signaling Pathways

Drawing parallels from structurally similar uracil derivatives, several potential molecular targets and signaling pathways can be postulated for this compound.

Anticancer Targets

The primary hypothesized anticancer mechanism revolves around the inhibition of nucleotide metabolism and DNA synthesis, similar to other pyrimidine analogs.

-

Thymidylate Synthase (TS): A key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP and subsequent cell death. The uracil core of the compound makes TS a prime potential target.

-

DNA/RNA Synthesis: The compound might be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids. The 6-chloro and 5-formyl groups could interfere with the proper functioning of polymerases.

-

Kinase Inhibition: Some substituted pyrimidines have been shown to inhibit various protein kinases involved in cancer cell signaling pathways, such as cell cycle regulation and proliferation.

Below is a hypothesized signaling pathway illustrating the potential anticancer mechanism of action.

Antiviral Targets

Substituted uracils are known to inhibit viral replication by targeting viral polymerases or other essential viral enzymes.

-

Viral DNA/RNA Polymerase: The compound could act as a chain terminator or a non-nucleoside inhibitor of viral polymerases, preventing the replication of the viral genome.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data from related substituted uracils to provide a comparative context for potential efficacy.

| Compound | Target/Assay | Activity (IC50/EC50) | Cell Line/Organism | Reference |

| 5-Fluorouracil | Thymidylate Synthase | ~100-300 nM | Various Cancer Cell Lines | General Knowledge |

| 6-Azauracil | Orotate Monophosphate Decarboxylase | Micromolar range | Various Organisms | General Knowledge |

| 6-chloro-5-(2-propenyl)uracil | Enhanced VD3-induced growth inhibition | Synergistic effect | HL-60 (myeloid leukemia) | [Experimental Hematology, 1998] |

Proposed Experimental Protocols

To elucidate the therapeutic potential of this compound, a series of in vitro and in cell-based assays are proposed.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The following diagram illustrates the workflow for the MTT assay.

Thymidylate Synthase Inhibition Assay

Objective: To determine if the compound directly inhibits the activity of Thymidylate Synthase.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human Thymidylate Synthase, dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.

-

Quantification of dTMP: Stop the reaction and quantify the amount of dTMP produced using a suitable method (e.g., HPLC or a spectrophotometric assay).

-

Data Analysis: Calculate the percentage of TS inhibition and determine the IC50 value.

Logical Relationship for Target Validation

The following diagram outlines the logical progression for validating the hypothesized therapeutic targets of this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the context of cancer. The presence of the 6-chloro and 5-formyl moieties on the 1,3-dimethyluracil core suggests that it may interact with key enzymes in nucleotide metabolism or other cellular pathways. The proposed experimental protocols provide a clear roadmap for the initial evaluation of this compound's biological activity. Future research should focus on synthesizing the compound, performing the outlined in vitro and cell-based assays, and subsequently moving towards more complex in vivo models if promising activity is observed. Structure-activity relationship studies with a library of related analogs would also be invaluable in optimizing the therapeutic potential of this chemical scaffold.

An In-depth Technical Guide to 6-Chloro-5-formyl-1,3-dimethyluracil: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 6-Chloro-5-formyl-1,3-dimethyluracil, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While detailed biological data and specific signaling pathway involvement are not extensively documented in publicly available literature, this guide synthesizes the existing chemical knowledge to serve as a foundational resource.

Introduction and Discovery

The history of this compound is intrinsically linked to the development of synthetic methodologies for the functionalization of uracil and its derivatives. The core synthetic strategy for its preparation is the Vilsmeier-Haack reaction , a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction was first reported by Anton Vilsmeier and Albrecht Haack in 1927. The application of this reaction to uracil derivatives allows for the introduction of a formyl group at the C-5 position, a key step in the synthesis of various substituted pyrimidines.

The synthesis of this compound, therefore, represents a convergence of two key areas of organic chemistry: the chemistry of uracil derivatives, which are of significant interest due to their presence in nucleic acids and their potential as therapeutic agents, and the broad utility of the Vilsmeier-Haack reaction. While a singular "discovery" paper for this specific molecule is not readily identifiable, its synthesis is a logical extension of established chemical principles.

Synthetic Protocols

The preparation of this compound is a two-step process starting from a suitable 1,3-dimethyluracil precursor.

Step 1: Synthesis of 6-Chloro-1,3-dimethyluracil

The precursor, 6-Chloro-1,3-dimethyluracil, can be synthesized from 6-amino-1,3-dimethyluracil via a diazotization-chlorination sequence or from 1,3-dimethylbarbituric acid. Patents describe a method involving the chlorination of 6-hydroxy-1,3-dimethyluracil (the tautomeric form of 1,3-dimethylbarbituric acid) using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 6-Chloro-1,3-dimethyluracil (from 6-amino-1,3-dimethyluracil - a representative method)

-

Diazotization: 6-amino-1,3-dimethyluracil is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form an in situ diazonium salt.

-

Chlorination (Sandmeyer-type reaction): The diazonium salt solution is then added to a solution containing a copper(I) chloride catalyst to facilitate the replacement of the diazonium group with a chlorine atom.

-

Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data for 6-Chloro-1,3-dimethyluracil

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₂ | N/A |

| Molecular Weight | 174.59 g/mol | N/A |

| Melting Point | 113-114 °C | Patent CN102617486B |

| Yield | ~80% (from 6-hydroxy-1,3-dimethyluracil) | Patent CN102617486B |

Step 2: Vilsmeier-Haack Formylation of 6-Chloro-1,3-dimethyluracil

The introduction of the formyl group at the C-5 position is achieved through the Vilsmeier-Haack reaction. This reaction involves the use of a Vilsmeier reagent, which is typically prepared in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). The Vilsmeier reagent, a chloroiminium ion, is the active electrophile that attacks the electron-rich C-5 position of the uracil ring.

Experimental Protocol: Vilsmeier-Haack Formylation

While a specific protocol for 6-Chloro-1,3-dimethyluracil is not available, a general procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle is as follows:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cold solution of N,N-dimethylformamide (DMF). The mixture is stirred at low temperature to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.

-

Formylation: A solution of 6-Chloro-1,3-dimethyluracil in DMF is added to the freshly prepared Vilsmeier reagent. The reaction mixture is then typically heated to a temperature between 50-80 °C for several hours to drive the reaction to completion.

-

Hydrolysis: After cooling, the reaction mixture is carefully poured onto crushed ice, often with the addition of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the final aldehyde product.

-

Workup and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data for this compound

Detailed experimental data such as yield, melting point, and spectroscopic data for this compound are not consistently reported in the accessible scientific literature.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Uracil derivatives are a broad class of compounds with diverse biological activities, including antiviral and anticancer properties. The presence of a reactive formyl group and a chloro substituent suggests that this molecule could serve as a versatile intermediate for the synthesis of more complex, biologically active molecules. Further research is required to explore its potential therapeutic applications.

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Conclusion

This compound is a synthetically accessible derivative of 1,3-dimethyluracil. Its preparation relies on established organic reactions, primarily the Vilsmeier-Haack formylation. While its direct biological applications are yet to be explored and documented, its structure suggests potential as a valuable intermediate in the synthesis of novel heterocyclic compounds for drug discovery and materials science. This guide provides a summary of the current chemical knowledge, highlighting the need for further research to fully elucidate the properties and potential applications of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-Chloro-5-formyl-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic derivatives starting from 6-chloro-5-formyl-1,3-dimethyluracil. This versatile starting material, containing both a reactive chloro group and an aldehyde functionality, serves as a key building block for the construction of fused pyrimidine systems, which are of significant interest in medicinal chemistry and drug development. The following protocols are based on established synthetic methodologies for analogous compounds and can be adapted and optimized for specific target molecules.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Reaction with Active Methylene Compounds

The reaction of this compound with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base is a common strategy for the synthesis of fused pyrido[2,3-d]pyrimidine systems.[1][2] The reaction proceeds through an initial Knoevenagel condensation of the formyl group, followed by a nucleophilic substitution of the chloro group by the enolate, and subsequent tautomerization to the aromatic pyridopyrimidine.

Experimental Protocol: Synthesis of 7-Amino-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine

A plausible reaction mechanism involves the Knoevenagel condensation between this compound and an active methylene compound, followed by an intramolecular cyclization.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (or other suitable base, e.g., triethylamine)

-

Ethanol

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.

Quantitative Data Summary:

| Derivative | Starting Material | Reagent | Yield (%) | Reference Methodologies |

| 7-Amino-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine | This compound | Malononitrile | 85-95 | [2] |

| 6-Carbethoxy-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine | This compound | Ethyl cyanoacetate | 80-90 | [1] |

Diagram of the Proposed Synthesis of Pyrido[2,3-d]pyrimidines

Caption: Proposed reaction pathway for the synthesis of pyrido[2,3-d]pyrimidines.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives via Reaction with Hydrazine Derivatives

The reaction of this compound with hydrazine or its derivatives provides a direct route to pyrazolo[3,4-d]pyrimidine core structures.[3][4][5][6] This reaction involves the formation of a hydrazone with the formyl group, followed by an intramolecular nucleophilic substitution of the chloro group by the terminal nitrogen of the hydrazine moiety.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture in an ice bath.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to yield the pure product.

Quantitative Data Summary:

| Derivative | Starting Material | Reagent | Yield (%) | Reference Methodologies |

| 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | This compound | Hydrazine hydrate | 80-90 | [3][4] |

| 1,3-Dimethyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | This compound | Phenylhydrazine | 75-85 | [5][6] |

Diagram of the Proposed Synthesis of Pyrazolo[3,4-d]pyrimidines

Caption: Proposed reaction pathway for pyrazolo[3,4-d]pyrimidine synthesis.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The construction of the thieno[2,3-d]pyrimidine scaffold from this compound can be achieved by reacting it with a sulfur-containing reagent, such as ethyl thioglycolate, in the presence of a base.[7][8][9] This reaction likely proceeds via a Knoevenagel-type condensation followed by an intramolecular S-alkylation and subsequent cyclization.

Experimental Protocol: Synthesis of Ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate

Materials:

-

This compound

-

Ethyl thioglycolate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add ethyl thioglycolate (1.1 eq) dropwise at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in ethanol.

-

Allow the reaction to warm to room temperature and then reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with acetic acid.

-

The precipitated product is collected by filtration, washed with water and cold ethanol, and dried.

Quantitative Data Summary:

| Derivative | Starting Material | Reagent | Yield (%) | Reference Methodologies |

| Ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate | This compound | Ethyl thioglycolate | 70-80 | [7][8] |

| 5-Amino-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine | This compound | 2-Mercaptoacetonitrile | 65-75 | [9] |

Diagram of the General Experimental Workflow

Caption: General workflow for the synthesis and purification of derivatives.

References

- 1. jocpr.com [jocpr.com]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

Application Notes and Protocols: 6-Chloro-5-formyl-1,3-dimethyluracil in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-formyl-1,3-dimethyluracil is a highly reactive trifunctional pyrimidine derivative that serves as a versatile building block in medicinal chemistry. Its strategic combination of a leaving group (chloro), an electrophilic center (formyl), and a uracil scaffold makes it a valuable precursor for the synthesis of a diverse range of fused heterocyclic compounds. These resulting molecules, particularly those with pyrido[2,3-d]pyrimidine cores, are of significant interest due to their potential as kinase inhibitors, antimicrobial, and anticancer agents. This document provides an overview of its applications and detailed protocols for its synthesis and utilization in the development of novel therapeutic agents.

Core Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the construction of complex heterocyclic systems. The two main reactive sites, the C6-chloro and C5-formyl groups, allow for sequential or one-pot reactions to build fused ring systems.

-

Synthesis of Fused Pyrimidines: The most prominent application is in the synthesis of pyrido[2,3-d]pyrimidines. This is typically achieved through condensation of the formyl group with an active methylene compound, followed by intramolecular cyclization via displacement of the C6-chloro group. Pyrido[2,3-d]pyrimidines are a well-established class of "privileged structures" in medicinal chemistry, known to exhibit a wide range of biological activities.

-

Kinase Inhibitors: Many kinase inhibitors feature a diaminopyrimidine or a related heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The pyrido[2,3-d]pyrimidine scaffold synthesized from this compound can be further functionalized to mimic this interaction, making it a valuable starting point for the design of novel kinase inhibitors.

-

Antimicrobial and Anticancer Agents: The pyrimidine nucleus is a cornerstone of many antimicrobial and anticancer drugs. By using this compound to generate novel fused pyrimidine derivatives, researchers can explore new chemical space in the search for more potent and selective therapeutic agents.

While direct biological activity data for this compound itself is not extensively reported, its value is realized in the biological profiles of the compounds it helps to create. Below is a summary of potential therapeutic applications for derivatives of this compound.

| Compound Class Synthesized from Precursor | Potential Biological Activity | Rationale and Examples from Related Compounds |

| Pyrido[2,3-d]pyrimidines | Kinase Inhibition | The pyrido[2,3-d]pyrimidine core is found in inhibitors of various kinases, including Pim-1 kinase.[1] |

| Fused Pyrimidines | Anticancer | Various fused pyrimidine systems have demonstrated potent anticancer activity against cell lines such as T-47D (breast cancer) and NCI-H226 (lung cancer).[2] |

| Functionalized Pyrimidines | Antimicrobial | Pyrimidine derivatives are known to exhibit significant antibacterial and antifungal properties against a range of pathogens.[3][4][5] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved via a Vilsmeier-Haack reaction on 6-chloro-1,3-dimethyluracil. This reaction introduces a formyl group at the electron-rich C5 position of the uracil ring.

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) in an ice bath to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.5 equivalents) dropwise to the cooled DMF with stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Addition of Starting Material: Dissolve 6-chloro-1,3-dimethyluracil (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate at this stage. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidine, a key scaffold for medicinal chemistry applications, using this compound and an active methylene compound.

Reaction Scheme:

Caption: General synthesis of Pyrido[2,3-d]pyrimidines.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound such as malononitrile (1.1 equivalents) in ethanol or another suitable solvent.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

-

Reaction: Reflux the mixture for 2-4 hours. The initial Knoevenagel condensation is followed by an intramolecular nucleophilic substitution of the chloride, leading to the fused ring system. Monitor the reaction by TLC.

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for direct derivatives of this compound are not yet defined, the resulting heterocyclic structures are designed to target key cellular pathways implicated in disease.

References

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles : Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocols for Nucleophilic Substitution on 6-Chloro-5-formyl-1,3-dimethyluracil: A Detailed Guide for Researchers

For Immediate Release